1-Deoxy-1-nitro-D-galactitol

Description

BenchChem offers high-quality 1-Deoxy-1-nitro-D-galactitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deoxy-1-nitro-D-galactitol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

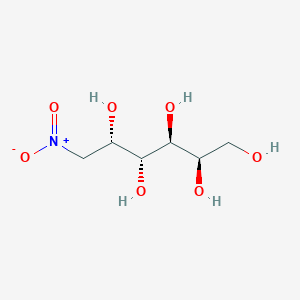

(2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-KCDKBNATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308707 |

Source

|

| Record name | 1-Deoxy-1-nitro-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20971-06-6 |

Source

|

| Record name | 1-Deoxy-1-nitro-D-galactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20971-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Deoxy-1-nitro-D-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020971066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-nitro-D-galactitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Deoxy-1-nitro-D-galactitol

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Deoxy-1-nitro-D-galactitol, a nitro-sugar alcohol with significant potential in medicinal chemistry and drug development. While detailed primary literature on this specific molecule is limited, this document synthesizes available data, established chemical principles, and expert analysis to present a thorough profile. The guide covers the synthesis, structural elucidation, physicochemical properties, and chemical reactivity of 1-Deoxy-1-nitro-D-galactitol. Particular emphasis is placed on the underlying chemical principles that govern its synthesis and reactivity, providing researchers and drug development professionals with a foundational understanding of this promising compound.

Introduction: The Significance of Nitro-Sugar Alcohols

Nitro-sugar derivatives, and specifically nitro-sugar alcohols like 1-Deoxy-1-nitro-D-galactitol, represent a class of compounds with considerable interest in the field of medicinal chemistry. The introduction of a nitro group into a carbohydrate scaffold imparts unique electronic and steric properties, often leading to enhanced biological activity. These compounds have been explored as precursors to valuable amino sugars, as inhibitors of various enzymes, and as building blocks for the synthesis of complex nitrogen-containing natural products. 1-Deoxy-1-nitro-D-galactitol, also known by its CAS Number 20971-06-6, is a six-carbon alditol derived from D-galactose, featuring a nitro group at the C1 position.[1] Its structure suggests potential as a versatile synthetic intermediate and a candidate for biological screening.

Molecular Structure and Basic Information:

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5S)-1-nitrohexane-1,2,3,4,5,6-hexol | Inferred |

| CAS Number | 20971-06-6 | [1] |

| Molecular Formula | C₆H₁₃NO₇ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

Synthesis and Purification

The primary and most logical synthetic route to 1-Deoxy-1-nitro-D-galactitol is through a base-catalyzed nitroaldol condensation, famously known as the Henry Reaction . This reaction involves the nucleophilic addition of a nitroalkane, in this case, nitromethane, to an aldehyde.

The Henry Reaction: A Mechanistic Perspective

The Henry reaction is a cornerstone of carbon-carbon bond formation.[2] Its application to carbohydrate chemistry allows for the extension of a sugar's carbon chain and the introduction of a nitro group in a single, powerful step. The generally accepted mechanism proceeds as follows:

-

Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, the open-chain form of D-galactose).

-

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, yielding the β-nitro alcohol.

The subsequent step in the synthesis of 1-Deoxy-1-nitro-D-galactitol involves the reduction of the newly formed carbonyl group at the C1 position of the nitro-sugar intermediate to a hydroxyl group, thus forming the alditol.

Experimental Protocol: Synthesis of 1-Deoxy-1-nitro-D-galactitol

-

Reaction Setup: D-galactose is dissolved in an appropriate solvent, such as water or a lower alcohol. Nitromethane is added in excess to the solution.

-

Base Catalysis: A base, such as sodium methoxide or a strong basic resin, is added portion-wise to the cooled reaction mixture to catalyze the Henry reaction. The pH is carefully monitored to favor the condensation reaction while minimizing side reactions.

-

Reduction: Following the nitroaldol addition, a reducing agent like sodium borohydride is introduced to reduce the aldehyde group of the intermediate to a primary alcohol, yielding the nitrated alditol.

-

Purification: The resulting mixture of epimers is typically purified by column chromatography on silica gel or through crystallization to isolate the desired 1-Deoxy-1-nitro-D-galactitol.

Caption: Synthetic workflow for 1-Deoxy-1-nitro-D-galactitol.

Physicochemical Properties

Precise, experimentally determined physicochemical properties for 1-Deoxy-1-nitro-D-galactitol are not extensively documented in the scientific literature. However, some data can be found from commercial suppliers, and others can be inferred from related compounds.

| Property | Value/Expected Properties | Source/Basis of Inference |

| Appearance | White crystalline powder | [3] |

| Melting Point | 142 °C | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the polyhydroxylated nature of the molecule. |

| Optical Rotation | Expected to be optically active. The specific rotation has not been reported. | Due to the presence of multiple chiral centers. |

Spectroscopic and Analytical Characterization

The structural elucidation of 1-Deoxy-1-nitro-D-galactitol relies on a combination of spectroscopic techniques. While a complete set of published spectra for this specific compound is unavailable, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the sugar backbone protons. Key expected signals include:

-

A multiplet for the proton at C2.

-

A series of multiplets for the protons on the carbon chain (C3-C5).

-

A multiplet for the protons of the CH₂OH group at C6.

-

Signals for the protons of the CH₂NO₂ group at C1.

-

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the alditol chain. The carbon bearing the nitro group (C1) would be expected to appear at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Deoxy-1-nitro-D-galactitol is expected to show characteristic absorption bands for its functional groups:

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the multiple hydroxyl groups.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

-

NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1380 cm⁻¹, respectively, which are characteristic of the nitro group.

-

C-O stretch: Strong bands in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 1-Deoxy-1-nitro-D-galactitol.

-

Electrospray Ionization (ESI-MS): This technique would likely show the protonated molecule [M+H]⁺ at m/z 212.18 or the sodiated adduct [M+Na]⁺ at m/z 234.16.

-

Fragmentation Pattern: The fragmentation would likely involve the loss of water molecules from the polyol chain and cleavage of the carbon-carbon bonds.

Chemical Reactivity and Stability

The chemical reactivity of 1-Deoxy-1-nitro-D-galactitol is dictated by its two primary functional groups: the multiple hydroxyl groups and the primary nitro group.

Reactions of the Hydroxyl Groups

The five hydroxyl groups can undergo typical reactions of alcohols, such as:

-

Esterification: Reaction with acylating agents (e.g., acetic anhydride) to form the corresponding esters.

-

Etherification: Reaction with alkylating agents to form ethers.

-

Protection: The hydroxyl groups can be protected with various protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at other positions.

Reactions of the Nitro Group

The primary nitro group is a versatile functional handle for further synthetic transformations:

-

Reduction: The nitro group can be reduced to a primary amine to yield 1-amino-1-deoxy-D-galactitol. This transformation is highly valuable for the synthesis of amino sugars and their derivatives. Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions.

-

Nef Reaction: Under basic conditions, the nitro group can be converted to a carbonyl group via the Nef reaction, though this would likely lead to chain cleavage in this specific molecule.

-

Denitration: The nitro group can be removed under certain reductive conditions.

Caption: Key chemical transformations of 1-Deoxy-1-nitro-D-galactitol.

Potential Applications and Future Outlook

1-Deoxy-1-nitro-D-galactitol holds promise as a versatile building block in synthetic and medicinal chemistry. Its conversion to the corresponding 1-amino-1-deoxy-D-galactitol opens pathways to the synthesis of novel aminosugars, which are components of many antibiotics and other bioactive molecules. Furthermore, the intact nitro-sugar alcohol itself could be investigated for its own biological activities, including as a potential glycosidase inhibitor or for other therapeutic applications.

Future research should focus on the full experimental characterization of 1-Deoxy-1-nitro-D-galactitol, including detailed spectroscopic analysis and the determination of its solid-state structure through X-ray crystallography. A thorough investigation of its biological activity profile is also warranted to unlock its full therapeutic potential.

References

-

PubChem. (n.d.). Galactitol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Deoxy-1-nitro-L-mannitol. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Henry reaction. Retrieved from [Link]

-

Jenkinson, S. F., Booth, K. V., Yoshihara, A., Morimoto, K., Fleet, G. W. J., Izumori, K., & Watkin, D. J. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-DEOXY-1-NITRO-D-GALACTITOL CAS#: 20971-06-6. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Deoxy-1-nitro-D-galactitol from D-galactose

This guide provides a comprehensive technical overview for the synthesis of 1-deoxy-1-nitro-D-galactitol, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, D-galactose, and proceeds through a pivotal carbon-carbon bond-forming reaction, the Henry nitroaldol reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for the experimental choices.

Introduction: The Significance of 1-Deoxy-1-nitro-D-galactitol

1-Deoxy-1-nitro-D-galactitol and its derivatives are of significant interest in the pharmaceutical industry. The presence of the nitro group allows for a wide range of chemical transformations, most notably its reduction to a primary amine, yielding 1-amino-1-deoxy-D-galactitol. These amino sugars are crucial components of various bioactive molecules, including enzyme inhibitors and carbohydrate-based therapeutics. The galactitol backbone provides a stereochemically rich scaffold, enabling the synthesis of complex and specific drug candidates. D-galactose, a naturally occurring monosaccharide, serves as an economical and enantiopure starting material for this synthesis.[1]

The Synthetic Pathway: A Two-Step Approach

The synthesis of 1-deoxy-1-nitro-D-galactitol from D-galactose is primarily a two-step process:

-

The Henry (Nitroaldol) Reaction: This reaction forms the core of the synthesis, creating a new carbon-carbon bond between D-galactose and nitromethane.

-

Purification and Characterization: Isolation and verification of the synthesized 1-deoxy-1-nitro-D-galactitol are critical for ensuring the success of the synthesis and for its use in subsequent reactions.

This guide will also touch upon the subsequent reduction of the nitro group, a common and valuable transformation of the target molecule.

Part 1: The Henry Reaction - Synthesis of 1-Deoxy-1-nitro-D-galactitol

The Henry reaction, also known as the nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2] In this synthesis, the open-chain aldehyde form of D-galactose reacts with the nitromethane anion (nitronate) to form a β-nitro alcohol.

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Henry reaction is well-established and proceeds as follows:[2]

-

Deprotonation: A base, typically an alkoxide such as sodium methoxide, removes an α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the open-chain form of D-galactose.

-

Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base (e.g., methanol) to yield the final product, 1-deoxy-1-nitro-D-galactitol.

All steps in the Henry reaction are reversible, which can affect the overall yield.[2]

Diagram of the Henry Reaction Mechanism

Caption: Mechanism of the Henry reaction for the synthesis of 1-deoxy-1-nitro-D-galactitol.

Experimental Protocol: A Detailed Workflow

The following protocol is adapted from established procedures for the Henry reaction with sugars.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| D-Galactose | 180.16 | 10.0 g | 0.0555 |

| Nitromethane | 61.04 | 10.2 mL | 0.194 |

| Sodium Methoxide | 54.02 | 0.3 g | 0.00555 |

| Methanol | 32.04 | 100 mL | - |

| Dowex 50W-X8 (H⁺ form) | - | As needed | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of D-galactose in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.

-

Addition of Base and Nitromethane: To the stirred solution, add 0.3 g of sodium methoxide. Once the base has dissolved, add 10.2 mL of nitromethane dropwise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, neutralize the mixture by adding Dowex 50W-X8 (H⁺ form) resin until the pH is neutral.

-

Filtration and Concentration: Filter the resin and wash it with methanol. Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain a crude syrup.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-deoxy-1-nitro-D-galactitol.

Part 2: Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Crystallization is the preferred method for obtaining a pure product.

Purification Protocol

-

Crystallization: Dissolve the crude syrup in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with cold ethanol, and dry them in a vacuum oven.

Alternatively, if crystallization is unsuccessful, the product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization

The structure and purity of the synthesized 1-deoxy-1-nitro-D-galactitol should be confirmed by various analytical techniques.

Expected Characterization Data:

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates a pure compound. |

| ¹H NMR | The spectrum should show characteristic peaks for the galactitol backbone and the nitromethylene group. The anomeric proton signal of D-galactose should be absent. |

| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure of 1-deoxy-1-nitro-D-galactitol. |

| Optical Rotation | A specific rotation value confirms the enantiopurity of the product. |

Subsequent Transformation: Reduction to 1-Amino-1-deoxy-D-galactitol

A key application of 1-deoxy-1-nitro-D-galactitol is its conversion to the corresponding amino sugar. This is typically achieved through catalytic hydrogenation.

Reduction Protocol

Materials and Reagents:

-

1-Deoxy-1-nitro-D-galactitol

-

Methanol or Ethanol

-

Raney Nickel (catalyst)

-

Hydrogen gas

Procedure:

-

Preparation: Dissolve the purified 1-deoxy-1-nitro-D-galactitol in methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution under an inert atmosphere.

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (typically at 50 psi) with vigorous stirring until the uptake of hydrogen ceases.

-

Work-up: Filter the catalyst through a pad of Celite and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to yield 1-amino-1-deoxy-D-galactitol.

Conclusion

The synthesis of 1-deoxy-1-nitro-D-galactitol from D-galactose via the Henry reaction is a robust and efficient method for producing a valuable chiral intermediate. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to successfully synthesize and utilize this compound in their drug discovery and development endeavors. Careful execution of the experimental procedures and thorough characterization of the products are paramount to achieving high-purity materials for further applications.

References

-

Henry Reaction - Wikipedia. Wikipedia. [Link]

-

1-Deoxy-d-galactitol (l-fucitol) - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Raney Nickel - Common Organic Chemistry. Common Organic Chemistry. [Link]

-

D-Galactose | C6H12O6 | CID 6036 - PubChem. National Center for Biotechnology Information. [Link]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. MDPI. [Link]

-

Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. [Link]

-

Henry Reaction (Nitroaldol reaction) - Wikipedia. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to 1-Deoxy-1-nitro-D-galactitol (CAS Number: 20971-06-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Nitro-Sugar Scaffold

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular architectures that can address complex biological targets with high specificity and efficacy. Within this pursuit, carbohydrate chemistry offers a rich and often underexplored territory.[1] Sugars and their derivatives, with their inherent chirality and dense functionalization, provide a unique starting point for the design of innovative therapeutics. This guide focuses on a particularly intriguing member of the nitrated carbohydrate family: 1-Deoxy-1-nitro-D-galactitol.

With its unique structural features, this nitro-sugar alcohol holds significant promise as a versatile scaffold for the development of new pharmacological agents.[2] The introduction of a nitro group onto the galactitol backbone imparts a distinct electronic character and reactivity, opening avenues for a range of chemical modifications and biological interactions.[2][3] This document serves as a comprehensive technical resource, consolidating the available scientific knowledge on 1-Deoxy-1-nitro-D-galactitol to empower researchers in their endeavors to unlock its full therapeutic potential.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. 1-Deoxy-1-nitro-D-galactitol is a derivative of galactitol (also known as dulcitol), a naturally occurring sugar alcohol.[4] The key distinguishing feature is the replacement of the hydroxyl group at the C1 position with a nitro group.

| Property | Value | Source |

| CAS Number | 20971-06-6 | [2][5][6] |

| Molecular Formula | C₆H₁₃NO₇ | [5] |

| Molecular Weight | 211.17 g/mol | [5][6] |

| IUPAC Name | (2R,3S,4R,5S)-1-nitrohexane-1,2,3,4,5,6-hexol | Inferred from parent |

| Parent Compound | Galactitol (CAS: 608-66-2) | [4] |

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the position of the nitro group. For the parent compound, galactitol, detailed ¹H and ¹³C NMR data are available and would serve as a reference for interpreting the spectra of its nitrated derivative.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition and molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural insights.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for its purification.[2]

Synthesis of 1-Deoxy-1-nitro-D-galactitol: A Conceptual Workflow

The primary route for the synthesis of 1-Deoxy-1-nitro-D-galactitol involves the nitration of its parent sugar, D-galactose.[2] While a detailed, step-by-step, publicly available protocol for this specific conversion is scarce, a general and logical workflow can be constructed based on established methods for the synthesis of nitroalditols.

Sources

- 1. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glycodepot.com [glycodepot.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Galactitol | C6H14O6 | CID 11850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. aceschem.com [aceschem.com]

An In-depth Technical Guide to the Biological Activity of Nitrated Sugar Alcohols

This guide provides a comprehensive exploration of the biological activities of nitrated sugar alcohols, intended for researchers, scientists, and professionals in drug development. It delves into the synthesis, mechanisms of action, and therapeutic potential of these compounds, supported by detailed experimental protocols and data.

Introduction: The Chemical and Therapeutic Landscape

Nitrated sugar alcohols are organic compounds derived from the nitration of sugar alcohols like mannitol, sorbitol, and erythritol.[1][2] While some, like erythritol tetranitrate and mannitol hexanitrate, are known for their explosive properties, this guide focuses on their significant, though less discussed, therapeutic applications.[3] Historically, organic nitrate esters such as nitroglycerin, isosorbide dinitrate, and isosorbide-5-mononitrate have been mainstays in treating cardiovascular conditions like angina pectoris.[4] Nitrated sugar alcohols, including pentaerythritol tetranitrate (PETN), function through similar mechanisms, primarily as vasodilators.[5][6][7]

These compounds act as prodrugs, releasing nitric oxide (NO) upon metabolic conversion.[5][7] NO is a critical signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[4][8] This cascade ultimately causes the dephosphorylation of myosin light chains in smooth muscle cells, resulting in vasodilation.[8] The vasodilatory effect reduces both the preload and afterload on the heart, thereby decreasing myocardial oxygen demand.[4][9]

Beyond their well-established role in cardiovascular medicine, emerging research suggests that nitrated sugar alcohols may possess anti-inflammatory and antimicrobial properties, broadening their potential therapeutic applications.[10][11][12]

Synthesis and Characterization of Nitrated Sugar Alcohols

The synthesis of nitrated sugar alcohols is a critical first step in studying their biological activity. The primary method involves the nitration of the corresponding polyol.

General Synthesis Protocol: Mixed Acid Nitration

A common and effective method for synthesizing nitrated sugar alcohols is through mixed acid nitration.[13]

Experimental Protocol: Synthesis of Mannitol Hexanitrate (MHN)

-

Preparation: Chill fuming nitric acid in an ice bath.

-

Addition of Polyol: Slowly add mannitol to the chilled nitric acid, ensuring the temperature remains below 10°C.

-

Formation of Slurry: The mixture will form a yellowish slurry. Warm this slurry to between 10–15°C.

-

Addition of Sulfuric Acid: Slowly add sulfuric acid to the slurry. The mixture will become nearly solid; manual stirring is required.

-

Reaction Time: Allow the reaction to proceed for one hour.

-

Quenching: Pour the reaction mixture onto ice water.

-

Product Recovery: Recover the solid product by vacuum filtration.

-

Washing: Rinse the solid with water, followed by a saturated sodium bicarbonate solution, and then with additional water to neutralize and remove residual acid.

-

Drying: Dry the solid product on a vacuum for at least 30 minutes, followed by overnight drying at room temperature.

Causality: The use of a mixed acid (nitric and sulfuric acid) provides a strong nitrating medium. Sulfuric acid acts as a catalyst by protonating nitric acid, forming the highly reactive nitronium ion (NO₂⁺), which is the electrophile in the nitration reaction. Maintaining a low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions or decomposition of the product. The washing steps are essential for stability, as residual acid can catalyze the decomposition of the nitrate esters.[13]

Characterization Techniques

Accurate characterization of the synthesized nitrated sugar alcohols is imperative to ensure purity and structural integrity before biological testing.

| Technique | Purpose | Key Observations |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Atmospheric-pressure chemical-ionization (APCI-MS) is a sensitive method for detecting nitrated sugar alcohols.[14][15] Characteristic ions are formed by the loss of NO₂, HNO₂, and NO₃ groups.[16] |

| Differential Scanning Calorimetry (DSC) | Measures thermal properties, such as melting point and decomposition temperature. | Provides information on the purity and polymorphic forms of the compound. For example, sorbitol hexanitrate exists in two distinct crystalline polymorphs with different melting points.[13] |

| Raman and FT-IR Spectroscopy | Provides information about the molecular structure and functional groups. | Used to identify the presence of nitrate ester groups and to study changes in crystal structure.[13] |

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of nitrated sugar alcohols.

Core Biological Activity: Vasodilation

The primary and most well-documented biological activity of nitrated sugar alcohols is vasodilation.[9][17] This effect is mediated by the release of nitric oxide.

Mechanism of Action: The Nitric Oxide Pathway

The vasodilatory action of nitrated sugar alcohols is initiated by their enzymatic conversion to nitric oxide.[7]

Signaling Pathway of Nitrated Sugar Alcohol-Induced Vasodilation

Caption: Signaling pathway of nitrated sugar alcohol-induced vasodilation.

This pathway highlights the conversion of the nitrated sugar alcohol to nitric oxide, which then stimulates the production of cGMP, leading to smooth muscle relaxation and vasodilation.[4][8]

In Vitro Assessment of Vasodilatory Activity

The vasodilatory effects of nitrated sugar alcohols can be quantified using ex vivo models, such as isolated aortic rings from rats.[18]

Experimental Protocol: Aortic Ring Vasodilation Assay

-

Tissue Preparation: Isolate the thoracic aorta from a Wistar rat and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Pre-contraction: Induce contraction of the aortic rings with a vasoconstrictor, such as phenylephrine.

-

Drug Administration: Once a stable contraction is achieved, administer the nitrated sugar alcohol at varying concentrations.

-

Measurement: Record the changes in tension to determine the extent of vasodilation.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Self-Validation: The protocol should include controls, such as a vehicle control (the solvent used to dissolve the nitrated sugar alcohol) and a positive control (a known vasodilator like acetylcholine). To investigate the role of the endothelium, experiments can be performed on endothelium-denuded aortic rings.

Emerging Biological Activities

Beyond vasodilation, research is beginning to uncover other potential therapeutic benefits of nitrated compounds and their precursors.

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases.[19] Nitric oxide, the active metabolite of nitrated sugar alcohols, has been shown to have anti-inflammatory properties.[11] For instance, dietary nitrate has been found to reduce inflammation in various models.[10]

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Leukocyte Adhesion: NO can prevent the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response.

-

Modulation of Cytokine Production: NO may influence the production of pro- and anti-inflammatory cytokines.[11]

Antimicrobial Properties

Some studies have indicated that esters of polyhydric alcohols, the precursors to nitrated sugar alcohols, possess antimicrobial activity, particularly against gram-positive bacteria.[12] Furthermore, the combination of nitrate and certain sugar alcohols, like erythritol, has been shown to promote the growth of beneficial oral nitrate-reducing bacteria, which can contribute to oral health.[20]

Future Directions and Therapeutic Potential

The well-established vasodilatory effects of nitrated sugar alcohols, coupled with their emerging anti-inflammatory and antimicrobial properties, suggest a broad therapeutic potential. Future research should focus on:

-

Structure-Activity Relationship Studies: To optimize the therapeutic effects while minimizing potential side effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.

-

Long-term Safety and Efficacy Studies: To evaluate their suitability for chronic therapeutic use.

The development of novel nitrated sugar alcohols could lead to new treatments for a range of conditions, from cardiovascular diseases to inflammatory and infectious disorders.

References

- Mechanism of Action of Nitrates - YouTube. (2023-10-07).

- Nitrates (vasodilator) | The Texas Heart Institute®.

- Mechanisms of action of nitrates - PubMed.

- (PDF) Sugar Alcohols: Chemistry, Production, Health Concerns and Nutritional Importance of Mannitol, Sorbitol, Xylitol, and Erythritol - ResearchGate. (2017-04-05).

- Sugar alcohol - Wikipedia.

- Enhanced dominance of nitrate-reducing bacteria using a combination of nitrate and erythritol in in vitro cultured oral biofilm - PubMed Central. (2025-06-30).

- What is the mechanism of Pentaerithrityl Tetranitrate? - Patsnap Synapse. (2024-07-17).

- Suitability of sugar alcohols as antidiabetic supplements: A review - PMC - NIH.

- Category:Sugar alcohol explosives - Wikipedia.

- (PDF) Rapid Detection of Sugar Alcohol Precursors and Corresponding Nitrate Ester Explosives using Direct Analysis in Real Time Mass Spectrometry - ResearchGate. (2025-08-06).

- Characterization of Nitrated Sugar Alcohols by Atmospheric-Pressure Chemical-Ionization Mass Spectrometry - DTIC.

- US2094693A - Nitration of sugars and their glycosides - Google Patents.

- Characterization of the Hexanitrate Esters of Sugar Alcohols.

- Sugar Nitrates - ResearchGate.

- Nitration of sugars - US2039046A - Google Patents.

- Nitration of alcohols - US2301231A - Google Patents.

- Human Vascular Microphysiological System for in vitro Drug Screening - PMC - NIH. (2016-02-18).

- Characterization of nitrated sugar alcohols by atmospheric-pressure chemical-ionization mass spectrometry - PubMed. (2017-02-28).

- Dietary nitrate restores compensatory vasodilation and exercise capacity in response to a compromise in oxygen delivery in the noncompensator phenotype - PubMed Central.

- A study on antimicrobial effect of sugars at low concentration - TMR Publishing Group. (2025-01-17).

- Oral nitrite therapy improves vascular function in diabetic mice - ResearchGate. (2025-08-10).

- Pentaerythritol tetranitrate - Wikipedia.

- Nitrates / Vasodilators & Heart Failure.

- In vitro evaluation of the vasodilatory activity of ethanol extracts of Eleutherine bulbosa bulbs and leaves - Journal of Applied Pharmaceutical Science. (2021-05-05).

- Recent advances in biological production of sugar alcohols - PubMed.

- Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays - REPROCELL.

- Nitrate ameliorates alcohol-induced cognitive impairment via oral microbiota - PMC. (2025-04-15).

- Pentaerythritol Tetranitrate | C5H8N4O12 | CID 6518 - PubChem.

- Rapid detection of sugar alcohol precursors and corresponding nitrate ester explosives using direct analysis in real time mass spectrometry - RSC Publishing.

- PETN | Uses, Properties & Structure - Britannica. (2025-12-13).

- Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener - MDPI.

- Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - MDPI.

- Antimicrobial action of esters of polyhydric alcohols - PubMed.

- Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed.

- Impact of Artificial Sweeteners on Inflammation Markers: A Systematic Review of Animal Studies - MDPI.

- (PDF) In Vitro Drug Repurposing: Focus on Vasodilators - ResearchGate. (2023-02-10).

- The top 25 anti-inflammatory foods to improve your health overall. (2025-03-06).

- This Is What a Cardiologist Eats for Breakfast for Better Blood Pressure - EatingWell. (2026-01-11).

- What is Pentaerithrityl Tetranitrate used for? - Patsnap Synapse. (2024-06-15).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sugar alcohol - Wikipedia [en.wikipedia.org]

- 3. Category:Sugar alcohol explosives - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of action of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pentaerithrityl Tetranitrate? [synapse.patsnap.com]

- 6. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]

- 7. What is Pentaerithrityl Tetranitrate used for? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. texasheart.org [texasheart.org]

- 10. researchgate.net [researchgate.net]

- 11. Nitrate ameliorates alcohol-induced cognitive impairment via oral microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial action of esters of polyhydric alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. האוניברסיטה העברית בירושלים [new.huji.ac.il]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Characterization of nitrated sugar alcohols by atmospheric-pressure chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nitrates / Vasodilators & Heart Failure [heartfailurematters.org]

- 18. japsonline.com [japsonline.com]

- 19. oshihealth.com [oshihealth.com]

- 20. Enhanced dominance of nitrate-reducing bacteria using a combination of nitrate and erythritol in in vitro cultured oral biofilm - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Deoxy-1-nitro-D-galactitol.

An In-Depth Technical Guide to 1-Deoxy-1-nitro-D-galactitol: Properties, Synthesis, and Applications

Introduction: A Versatile Nitroalditol Scaffold

1-Deoxy-1-nitro-D-galactitol, also known as galacto-1-deoxy-1-nitroalditol, is a sugar alcohol derivative that has garnered significant interest in carbohydrate chemistry and medicinal research.[1] As a member of the nitroalditol class, its structure is characterized by a six-carbon galactitol backbone with a nitro group replacing the hydroxyl group at the C1 position.[1] This unique combination of multiple hydroxyl groups and a highly reactive nitro functional group makes it a valuable and versatile building block for the synthesis of novel carbohydrate-based compounds, particularly amino sugars and other modified glycamines.[1][2] Its potential as a scaffold for designing new medications has led to extensive studies of its physical, chemical, and biological properties.[1] This guide provides a comprehensive overview of 1-Deoxy-1-nitro-D-galactitol, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

1-Deoxy-1-nitro-D-galactitol is a white crystalline powder under standard conditions.[3][4] Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry. The key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 20971-06-6 | [1][3][5] |

| Molecular Formula | C₆H₁₃NO₇ | [1][5] |

| Molecular Weight | 211.17 g/mol | [1][5] |

| Appearance | White Crystalline Powder | [3][4] |

| Melting Point | 142 °C | [3][4] |

| Specific Rotation [α]D | +4.2° (c=2, H₂O, 20°C) | [6] |

| IUPAC Name | (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | [1] |

Chemical Synthesis and Reactivity

The chemical behavior of 1-Deoxy-1-nitro-D-galactitol is dominated by the interplay between its polyol structure and the electron-withdrawing nitro group. This section details its primary synthesis route and key chemical transformations.

Synthesis via the Henry Reaction

The principal method for synthesizing 1-Deoxy-1-nitro-D-galactitol is the nitroaldol addition, or Henry reaction. This reaction involves the condensation of an aldehyde with a nitroalkane. In this specific case, D-lyxose (an aldopentose) is reacted with nitromethane.[7][8][9]

The choice of a base catalyst is critical for the reaction's success. Sodium methoxide is commonly used to deprotonate nitromethane, forming a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of D-lyxose. The stereochemistry of the D-lyxose precursor directs the formation of the D-galactitol configuration as the major product. The reaction predominantly yields the sodium salt of 1-deoxy-1-nitro-D-galactitol (96%), with a small amount of its C2 epimer, 1-deoxy-1-nitro-D-talitol (4%), also formed.[10] Subsequent deionization using a hydrogen-form ion-exchange resin removes the sodium ions to yield the pure nitroalditol.[10]

Caption: Synthesis of 1-Deoxy-1-nitro-D-galactitol via the Henry Reaction.

Key Chemical Transformations

The synthetic utility of 1-Deoxy-1-nitro-D-galactitol lies in the reactivity of its nitro group, which serves as a masked amino group.

-

Modified Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction. However, a more significant application is its conversion into an amino group. For instance, after acetylation, the resulting penta-O-acetyl derivative reacts with methanolic ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro compounds.[7][9] These intermediates can then undergo a modified Nef reaction to produce valuable 2-amino-2-deoxy sugars, such as 2-amino-2-deoxy-D-galactose hydrochloride, a component of chondroitin sulfate.[7][9][10]

-

Reduction to Glycamines: The nitro group is readily reduced to a primary amine. A well-established method involves an electron-transfer reduction using freshly prepared ferrous hydroxide (Fe(OH)₂).[2] This method is highly selective and efficient at room temperature, providing the corresponding 1-amino-1-deoxy-D-galactitol (a glycamine) in high yields (81–94%).[2] This approach is a superior alternative to catalytic hydrogenation, which often requires expensive catalysts and can fail in more complex substrates.[2] The use of ferrous hydroxide is particularly advantageous as its amphoteric nature suppresses the retro-Henry reaction, which can otherwise decrease yields.[2]

Caption: Key synthetic transformations of 1-Deoxy-1-nitro-D-galactitol.

Spectroscopic Characterization

The structural elucidation and purity assessment of 1-Deoxy-1-nitro-D-galactitol rely on a suite of standard analytical techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the stereochemical arrangement of the hydroxyl groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[1]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from isomers formed during synthesis.[1]

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure and absolute configuration of the molecule in its crystalline state.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Deoxy-1-nitro-D-galactitol

This protocol is adapted from the procedure described by Perry and Webb (1968).[8][9]

-

Preparation of Reactants: Dissolve D-lyxose in methanol. In a separate flask, prepare a solution of sodium methoxide in methanol. Add nitromethane to the sodium methoxide solution while cooling in an ice bath.

-

Condensation Reaction: Slowly add the D-lyxose solution to the nitromethane/sodium methoxide mixture with continuous stirring. The reaction is typically allowed to proceed for several hours at room temperature.

-

Precipitation and Isolation: The sodium salts of the 1-deoxy-1-nitro-hexitols will precipitate from the solution. Collect the precipitate by filtration and wash with cold ethanol and ether.

-

Deionization: Dissolve the collected salts in water and pass the solution through a column packed with a strong cation-exchange resin (H⁺ form, e.g., Amberlite IR-120). This step exchanges sodium ions for protons.

-

Crystallization: Concentrate the eluate under reduced pressure. The resulting syrup is crystallized, typically from an ethanol-water mixture, to yield pure 1-Deoxy-1-nitro-D-galactitol as white crystals.

Protocol 2: Reduction to 1-Amino-1-deoxy-D-galactitol

This protocol is based on the electron-transfer reduction method.[2]

-

Preparation of Reducing Agent: Prepare a fresh solution of ferrous sulfate (FeSO₄) in deoxygenated water. Separately, prepare a solution of sodium hydroxide (NaOH) in deoxygenated water. Add the NaOH solution to the FeSO₄ solution with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) to precipitate ferrous hydroxide (Fe(OH)₂).

-

Reduction: Add 1-Deoxy-1-nitro-D-galactitol to the freshly prepared Fe(OH)₂ suspension.

-

Reaction Monitoring: Stir the mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, filter the mixture to remove the iron oxides. The resulting aqueous solution containing the glycamine can be purified further, often by converting the amine to a salt (e.g., with trifluoroacetic acid) to facilitate isolation and purification.[2]

Applications and Future Research Directions

The primary application of 1-Deoxy-1-nitro-D-galactitol is as a key intermediate in the synthesis of biologically important molecules, particularly amino sugars.[7][9] Its unique structural features and high reactivity make it a promising scaffold for drug design and development.[1]

Future research on this compound and its derivatives is focused on several key areas:[1]

-

Optimization of Synthesis: Developing large-scale, cost-effective synthetic methods.

-

Development of Novel Derivatives: Synthesizing new analogs with improved biological activity and selectivity for therapeutic targets in areas such as cancer, inflammation, and infectious diseases.

-

Safety and Efficacy: Conducting thorough evaluations of the safety, toxicity, and long-term effects of these compounds in biological systems.

-

Advanced Applications: Exploring their potential as molecular probes for detecting specific biological molecules or as components of advanced drug-delivery systems.[1]

References

-

Petruš, L., et al. (2012). Electron-transfer reduction of 1-deoxy-1-nitroalditols to glycamines with ferrous hydroxide. Tetrahedron Letters, 53(5), 535-537. Retrieved from [Link]

-

1-DEOXY-1-NITRO-D-GALACTITOL CAS#: 20971-06-6. (n.d.). ChemWhat. Retrieved from [Link]

-

Sowden, J. C., & Fischer, H. O. L. (1947). Carbohydrate C-Nitroalcohols: 1-Nitro-1-desoxy-D-α-glucoheptitol and a 2,6-Anhydro-1-nitro-1-desoxyheptitol. Journal of the American Chemical Society, 69(5), 1048-1050. Retrieved from [Link]

-

Jones, D. W., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(9), o1429. Retrieved from [Link]

-

Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Canadian Journal of Chemistry, 46(15), 2481-2484. Retrieved from [Link]

-

L I S T O F P R O D U C T S. (n.d.). chem.sk. Retrieved from [Link]

-

Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. National Research Council Canada. Retrieved from [Link]

-

Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Semantic Scholar. Retrieved from [Link]

-

Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Canadian Journal of Chemistry, 46(15), 2481-2484. Retrieved from [Link]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 20971-06-6 CAS MSDS (1-DEOXY-1-NITRO-D-GALACTITOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chem.sk [chem.sk]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Solubility of 1-Deoxy-1-nitro-D-galactitol in Various Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Deoxy-1-nitro-D-galactitol, a molecule of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for determining its solubility in a range of solvents.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from its initial screening and formulation to its ultimate bioavailability and therapeutic efficacy. For a compound like 1-Deoxy-1-nitro-D-galactitol, a polyhydroxylated nitroalkane, understanding its solubility profile is paramount. The presence of multiple hydroxyl groups suggests a propensity for aqueous solubility, while the nitro group introduces a unique electronic and steric influence that can modulate its interaction with various solvents. An accurate assessment of its solubility in different solvent systems, ranging from polar protic to nonpolar aprotic, is essential for designing effective drug delivery systems, predicting in vivo behavior, and ensuring consistent performance in preclinical and clinical studies.

Theoretical Framework: Predicting the Solubility of 1-Deoxy-1-nitro-D-galactitol

The molecular structure of 1-Deoxy-1-nitro-D-galactitol, featuring a C6 polyol backbone with a terminal nitro group, provides clues to its solubility behavior. The numerous hydroxyl groups are capable of forming strong hydrogen bonds with polar solvents, particularly water. This is a primary driver for its anticipated aqueous solubility.

However, the nitro group, while polar, can have a nuanced effect. The strong electron-withdrawing nature of the nitro group can influence the acidity of adjacent C-H bonds, though in this saturated alditol, this effect is less pronounced than in alpha-nitroalkanes. More significantly, the nitro group's polarity contributes to the overall dipole moment of the molecule, enhancing its interaction with polar solvents. Conversely, the presence of the non-polar alkyl backbone and the relatively large size of the molecule can limit its solubility in highly non-polar solvents.

Based on the solubility of structurally related compounds like L-Fucitol (1-Deoxy-D-galactitol) and Galactitol, which are known to be water-soluble, it is reasonable to hypothesize that 1-Deoxy-1-nitro-D-galactitol will exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is expected to decrease with decreasing solvent polarity.

Predicted Solubility Profile of 1-Deoxy-1-nitro-D-galactitol

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Extensive hydrogen bonding potential of the multiple hydroxyl groups with the solvent molecules. The polarity of the nitro group further enhances these interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Capable of dipole-dipole interactions with the polar nitro and hydroxyl groups, though lacking the hydrogen bond donating ability of protic solvents. |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Moderate | Reduced polarity limits the effective solvation of the highly polar solute. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | "Like dissolves like" principle; the nonpolar nature of these solvents cannot overcome the strong intermolecular forces within the crystalline lattice of the polar solute. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is crucial. The following section details a comprehensive, self-validating protocol based on the well-established shake-flask method, coupled with quantitative analysis by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely recognized as the most reliable technique for determining equilibrium solubility.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Caption: Experimental workflow for the shake-flask solubility determination method.

-

Preparation: Accurately weigh an amount of 1-Deoxy-1-nitro-D-galactitol that is in excess of its expected solubility into a series of glass vials. Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete removal of undissolved solute, centrifuge the samples.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is critical to avoid disturbing the solid pellet. Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining fine particles.

-

Dilution: If the concentration of the saturated solution is expected to be outside the linear range of the analytical method, perform a precise dilution of the clear filtrate with the same solvent.

-

Quantification: Analyze the concentration of 1-Deoxy-1-nitro-D-galactitol in the diluted or undiluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Quantitative Analysis: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying compounds that possess a chromophore. The nitro group in 1-Deoxy-1-nitro-D-galactitol provides the necessary chromophore for UV absorbance.

-

Wavelength Selection (λmax): Prepare a dilute solution of 1-Deoxy-1-nitro-D-galactitol in the solvent of interest. Scan the solution across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Nitroalkanes typically exhibit a weak n → π* transition around 270 nm.

-

Calibration Curve: Prepare a series of standard solutions of 1-Deoxy-1-nitro-D-galactitol of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the coefficient of determination (R²) should be close to 1.0.

-

Sample Analysis: Measure the absorbance of the filtered and appropriately diluted sample from the shake-flask experiment at the λmax.

-

Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of 1-Deoxy-1-nitro-D-galactitol in the sample. Account for any dilutions to determine the final solubility value.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity, particularly in complex matrices, and can be used as an alternative or confirmatory method to UV-Vis spectrophotometry. For a polyhydroxylated compound like 1-Deoxy-1-nitro-D-galactitol, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP-HPLC) method can be developed. Given its polar nature, HILIC might be more suitable. However, for simplicity and broader applicability, a reversed-phase method is described below.

Caption: Key considerations for developing an HPLC method for 1-Deoxy-1-nitro-D-galactitol.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of a polar mobile phase, such as water and acetonitrile (both with or without a small amount of a modifier like formic acid to improve peak shape), is typically used. For a highly polar analyte, a high aqueous content in the mobile phase will be necessary.

-

Detector: A UV detector set at the λmax of the nitro group can be used. Alternatively, a Refractive Index (RI) detector can be employed, which is a universal detector for carbohydrates and their derivatives.[2][3]

-

-

Calibration Curve: Prepare a series of standard solutions of 1-Deoxy-1-nitro-D-galactitol of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered and appropriately diluted sample from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of 1-Deoxy-1-nitro-D-galactitol in the sample by comparing its peak area to the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of 1-Deoxy-1-nitro-D-galactitol at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 80.1 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |

| Methanol | 32.7 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |

| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |

| Hexane | 1.88 | [Experimental Data] | [Calculated Data] | UV-Vis / HPLC |

Note: The table should be populated with the experimentally determined values.

The results should be interpreted in the context of the solvent properties, particularly polarity and hydrogen bonding capacity. A clear trend of decreasing solubility with decreasing solvent polarity is expected.

Conclusion: A Foundation for Formulation and Development

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 1-Deoxy-1-nitro-D-galactitol. By combining theoretical predictions with a robust and validated experimental protocol, researchers can generate high-quality, reliable solubility data. This information is fundamental for guiding formulation strategies, predicting bioavailability, and ultimately accelerating the development of new therapeutics based on this promising molecule. The detailed methodologies presented herein are designed to be directly implementable in a laboratory setting, ensuring scientific integrity and fostering reproducible results.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. (2024, December 9). [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. (n.d.). [Link]

-

HPLC Determination of Carbohydrates in Food and Drink. Agilent. (2011, June 30). [Link]

-

Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. International Food Research Journal. (2018). [Link]

-

SOLUBILITY MEASUREMENTS. ResearchGate. (n.d.). [Link]

-

Development and optimization of a HPLC-RI method for the determination of major sugars in apple juice and evaluation of the eff. SciELO. (n.d.). [Link]

Sources

The Emergent Therapeutic Potential of 1-Deoxy-1-nitro-D-galactitol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of the novel nitro-sugar, 1-Deoxy-1-nitro-D-galactitol. While direct pharmacological data on this compound is nascent, this document synthesizes information from related chemical entities, particularly organic nitrates and the parent molecule, 1-Deoxy-D-galactitol, to build a robust hypothesis for its mechanism of action and therapeutic utility. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's synthesis, hypothesized pharmacological activity, and detailed experimental protocols for its investigation.

Introduction: The Promise of Nitro-Sugars in Therapeutics

The introduction of a nitro group to a sugar alcohol scaffold presents a compelling strategy for the development of novel therapeutics. This chemical modification has the potential to bestow nitric oxide (NO) donating properties upon the parent molecule, a mechanism of action with broad therapeutic implications. Organic nitrates, such as nitroglycerin, have a long and successful history in the treatment of cardiovascular diseases, primarily due to their ability to release NO and induce vasodilation.[1][2] 1-Deoxy-1-nitro-D-galactitol is a structurally unique molecule that combines a deoxy sugar alcohol backbone with a nitro functional group, positioning it as a candidate for a new generation of NO-releasing drugs with potentially distinct pharmacokinetic and pharmacodynamic profiles. The parent molecule, 1-Deoxy-D-galactitol, also known as L-fucitol, is a naturally occurring sugar alcohol found in sources like nutmeg, suggesting a potentially favorable preliminary safety profile for the core structure.[3]

Hypothesized Mechanism of Action: A Nitric Oxide Donor

The central hypothesis for the therapeutic action of 1-Deoxy-1-nitro-D-galactitol is its function as a nitric oxide (NO) donor. This proposed mechanism is analogous to that of established organic nitrate vasodilators.[1][2]

The Nitric Oxide Signaling Pathway

The canonical nitric oxide signaling pathway involves the following key steps:

-

NO Release: 1-Deoxy-1-nitro-D-galactitol is hypothesized to undergo enzymatic or non-enzymatic conversion within the body to release nitric oxide.

-

Guanylate Cyclase Activation: The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[4][5]

-

cGMP Production: This binding event activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

-

Vasodilation: The relaxation of vascular smooth muscle leads to the widening of blood vessels, or vasodilation.

This cascade of events is the foundation for the therapeutic effects of many vasodilators.

Caption: Hypothesized nitric oxide signaling pathway of 1-Deoxy-1-nitro-D-galactitol.

Potential Therapeutic Applications

Based on the proposed mechanism of action as a vasodilator, 1-Deoxy-1-nitro-D-galactitol could have therapeutic potential in a range of conditions, including:

| Therapeutic Area | Potential Application | Rationale |

| Cardiovascular Disease | Angina Pectoris, Hypertension | Vasodilation of coronary and peripheral arteries can improve blood flow and reduce blood pressure. |

| Pulmonary Hypertension | Relaxation of pulmonary vasculature can alleviate high blood pressure in the lungs. | |

| Peripheral Artery Disease | Improved blood flow to the extremities can reduce symptoms of claudication. | |

| Erectile Dysfunction | NO-mediated vasodilation is a key physiological process in penile erection. |

Experimental Protocols

To validate the therapeutic potential of 1-Deoxy-1-nitro-D-galactitol, a series of in vitro and ex vivo experiments are necessary. The following protocols provide a framework for these investigations.

Synthesis of 1-Deoxy-1-nitro-D-galactitol

A reported method for the synthesis of 1-Deoxy-1-nitro-D-galactitol involves the reaction of D-lyxose with nitromethane in the presence of a base.[6]

Materials:

-

D-lyxose

-

Nitromethane

-

Sodium methoxide

-

Methanol

-

Acetic anhydride

-

Pyridine

-

Saturated methanolic ammonia solution

-

Hydrochloric acid

Procedure:

-

Nitration: Treat D-lyxose with nitromethane in the presence of sodium methoxide to yield 1-deoxy-1-nitro-D-galactitol.[6]

-

Acetylation: Convert the product to 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol by reacting with acetic anhydride in pyridine.[6]

-

Purification: The acetylated product can be purified using standard chromatographic techniques.

-

Deacetylation (if required): The acetyl groups can be removed by treatment with saturated methanolic ammonia solution to yield the final product.[6]

Caption: Simplified workflow for the synthesis of 1-Deoxy-1-nitro-D-galactitol.

In Vitro Nitric Oxide Release Assay

This assay will determine if 1-Deoxy-1-nitro-D-galactitol releases NO in a biological system. The Griess assay is a common method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.[7]

Materials:

-

1-Deoxy-1-nitro-D-galactitol

-

Cell culture medium or buffer

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (optional, to convert nitrate to nitrite)

-

NADPH (optional)

-

96-well microplate

-

Plate reader

Procedure:

-

Sample Preparation: Incubate 1-Deoxy-1-nitro-D-galactitol in a relevant biological matrix (e.g., cell lysate, plasma) or buffer at 37°C.

-

Nitrate Reduction (Optional): If the release of nitrate is also expected, incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.

-

Griess Reaction: Add Griess reagent to the samples and standards in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the concentration of nitrite in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Soluble Guanylate Cyclase (sGC) Activation Assay

This assay will determine if 1-Deoxy-1-nitro-D-galactitol can activate sGC, the primary receptor for NO.

Materials:

-

Purified soluble guanylate cyclase (sGC)

-

1-Deoxy-1-nitro-D-galactitol

-

GTP (substrate)

-

Assay buffer (containing MgCl2 or MnCl2)

-

Method for detecting cGMP (e.g., ELISA, radioimmunoassay, or a commercially available cGMP assay kit)

Procedure:

-

Reaction Setup: In a microplate or reaction tube, combine purified sGC, assay buffer, and varying concentrations of 1-Deoxy-1-nitro-D-galactitol.

-

Initiate Reaction: Add GTP to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).

-

cGMP Measurement: Quantify the amount of cGMP produced using a suitable detection method.

-

Data Analysis: Plot the concentration of cGMP produced against the concentration of 1-Deoxy-1-nitro-D-galactitol to determine the dose-response relationship.

Ex Vivo Vasodilation Assay

This assay will assess the ability of 1-Deoxy-1-nitro-D-galactitol to induce relaxation in isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., from rat aorta)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution (physiological salt solution)

-

Vasoconstrictor (e.g., phenylephrine or norepinephrine)

-

1-Deoxy-1-nitro-D-galactitol

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate arterial rings and mount them in an organ bath filled with oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Contraction: Induce a stable contraction with a vasoconstrictor agent.

-

Drug Addition: Once a stable contraction is achieved, add increasing concentrations of 1-Deoxy-1-nitro-D-galactitol to the organ bath in a cumulative manner.

-

Measurement of Relaxation: Record the changes in isometric tension using a force transducer and data acquisition system.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor and plot the concentration-response curve to determine the potency (EC50) of 1-Deoxy-1-nitro-D-galactitol.

Conclusion and Future Directions

1-Deoxy-1-nitro-D-galactitol represents a promising, yet underexplored, molecule with the potential to act as a novel nitric oxide donor. The scientific rationale, based on the well-established pharmacology of organic nitrates, provides a strong foundation for its investigation as a therapeutic agent, particularly in the cardiovascular domain. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate its mechanism of action and to evaluate its therapeutic efficacy and safety. Future research should focus on a comprehensive preclinical evaluation, including in vivo studies to determine its pharmacokinetic profile, efficacy in animal models of disease, and a thorough toxicological assessment. The exploration of 1-Deoxy-1-nitro-D-galactitol and other nitro-sugars may pave the way for a new class of therapeutics with significant clinical impact.

References

- Abrams, J. (1996). The role of nitroglycerin and other nitrates in the treatment of coronary artery disease. Progress in cardiovascular diseases, 39(4), 305-328.

- Farag, M. A., & Wessjohann, L. A. (2012). Metabolome classification of commercial Myristica fragrans (nutmeg) seeds using gas chromatography–mass spectrometry. Metabolomics, 8(6), 1085-1095.

- Sobrero, A. (1847). Sur plusieurs composés détonants produits avec l'acide nitrique et le sucre, la dextrine, la lactine, la mannite et la glycérine. Comptes Rendus de l'Académie des Sciences, 24, 247-248.

- Feelisch, M., & Noack, E. A. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European journal of pharmacology, 139(1), 19-30.

- Ignarro, L. J., Buga, G. M., Wood, K. S., Byrns, R. E., & Chaudhuri, G. (1987). Endothelium-derived relaxing factor produced and released from artery and vein is nitric oxide. Proceedings of the National Academy of Sciences, 84(24), 9265-9269.

- Denninger, J. W., & Marletta, M. A. (1999). Guanylate cyclase and the · NO/cGMP signaling pathway. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1411(2-3), 334-350.

- Lincoln, T. M., & Cornwell, T. L. (1993). Intracellular cyclic GMP receptor proteins. The FASEB journal, 7(2), 328-338.

- Hofmann, F., Bernhard, D., & Das, S. (2000). Protein kinases and their regulatory subunits. Journal of Biological Chemistry, 275(14), 9903-9906.

- Stone, J. R., & Marletta, M. A. (1994).

- Fung, H. L. (2004). Biochemical mechanism of nitrate action and tolerance: is this a moot point?. The American journal of cardiology, 94(8), 14-19.

- Sowell, J. H., & Williams, T. D. (2016). Characterization of nitrated sugar alcohols by atmospheric-pressure chemical-ionization mass spectrometry. Journal of Mass Spectrometry, 51(8), 613-620.

- O'Neil, M. J. (Ed.). (2013). The Merck index: an encyclopedia of chemicals, drugs, and biologicals. Royal society of chemistry.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Sowell, J. H., & Williams, T. D. (2019). Rapid Detection of Sugar Alcohol Precursors and Corresponding Nitrate Ester Explosives using Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2115-2123.

- Jenkinson, S. F., Booth, K. V., Yoshihara, A., Morimoto, K., Fleet, G. W. J., Izumori, K., & Watkin, D. J. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429.

-

PubChem. (n.d.). 1-Deoxy-1-(methylamino)-D-galactitol. Retrieved from [Link]